Ginsenoside Rs2
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Overview
Description
Ginsenoside Rs2 is a triterpenoid saponin found in the roots of Panax ginseng, a medicinal plant belonging to the Araliaceae family. Ginsenosides are the primary active components responsible for the pharmacological properties of ginseng, which include anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ginsenoside Rs2 can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach . Additionally, synthetic biology approaches have been applied to produce ginsenosides in microbial cell factories, such as Saccharomyces cerevisiae .
Industrial Production Methods
Industrial production of ginsenosides often involves the extraction of ginseng roots followed by purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The ginseng roots are typically freeze-dried, pulverized, and extracted with solvents like methanol .
Chemical Reactions Analysis
Types of Reactions
Ginsenoside Rs2 undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the structure and enhancing the bioactivity of the compound .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include glycosidases for hydrolysis and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from the chemical reactions of this compound include various glycosylated derivatives, which exhibit enhanced pharmacological properties .
Scientific Research Applications
Ginsenoside Rs2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the biosynthesis and metabolic pathways of triterpenoid saponins.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Industry: Utilized in the development of functional foods and dietary supplements due to its health benefits.
Mechanism of Action
Ginsenoside Rs2 exerts its effects through various molecular targets and pathways. It interacts with steroidal receptors and modulates multiple physiological activities, including immune function, metabolism, and blood pressure regulation . The compound’s mechanism of action involves the inhibition of reactive oxygen species production, upregulation of antioxidant enzymes, and modulation of apoptotic pathways .
Comparison with Similar Compounds
Ginsenoside Rs2 is part of the protopanaxadiol (PPD) group of ginsenosides, which also includes compounds like Rb1, Rb2, Rc, and Rd . Compared to other ginsenosides, Rs2 exhibits unique pharmacological properties, such as a higher potency in modulating immune responses and reducing oxidative stress .
List of Similar Compounds
- Ginsenoside Rb1
- Ginsenoside Rb2
- Ginsenoside Rc
- Ginsenoside Rd
- Ginsenoside Rg3
- Ginsenoside Rh2
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H92O23/c1-24(2)11-10-15-55(9,78-49-45(69)41(65)39(63)31(75-49)23-71-47-43(67)37(61)29(21-57)72-47)26-12-17-54(8)35(26)27(59)19-33-52(6)16-14-34(51(4,5)32(52)13-18-53(33,54)7)76-50-46(42(66)36(60)28(20-56)73-50)77-48-44(68)40(64)38(62)30(74-48)22-70-25(3)58/h11,26-50,56-57,59-69H,10,12-23H2,1-9H3/t26-,27+,28+,29-,30+,31+,32-,33+,34-,35-,36+,37-,38+,39+,40-,41-,42-,43+,44+,45+,46+,47+,48-,49-,50-,52-,53+,54+,55-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBSZCIZVSPSMQ-HTVDCONZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H92O23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1121.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.